Chrysoeriol

Description

Structure

3D Structure

Properties

IUPAC Name |

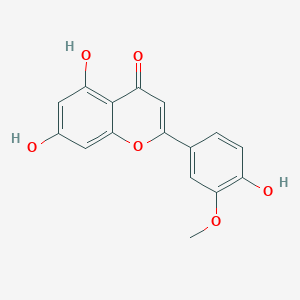

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVLDHREVKTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197687 | |

| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysoeriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-71-4 | |

| Record name | Chrysoeriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysoeriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSERIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q813145M20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chrysoeriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 - 331 °C | |

| Record name | Chrysoeriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Chrysoeriol for Researchers and Drug Development Professionals

Introduction

Chrysoeriol is a naturally occurring flavone, specifically a 3'-O-methylated derivative of luteolin, that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and a summary of the key signaling pathways it modulates. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is synthesized in a variety of plant species, with its concentration varying based on the plant part, geographical location, and extraction method.[1] While it is found in many plants, some sources are particularly rich in this compound.

Table 1: Quantitative Data on this compound in Natural Sources

| Plant Species | Plant Part | Concentration | Reference |

| Capsicum frutescens | Seeds (acetonitrile extract) | 11.4 mg/g | [3] |

| Perilla frutescens | Seeds | 158 mg (from a larger processed batch) | [4] |

| Tecoma stans | Leaves | Detected and quantified | [5][6] |

| Olea europaea | Leaves | 10 mg (isolated from a larger batch) | [7] |

| Salvia palaestina | Leaves | 18 mg (from 500 g of dried leaves) | [1] |

Note: The concentrations reported are based on specific extraction and quantification methods detailed in the cited literature and may not be directly comparable.

Other notable plant sources of this compound include:

-

Artemisia species[8]

-

Rooibos (Aspalathus linearis)[9]

-

Celery (Apium graveolens)[10]

-

Chamomile[9]

-

Coronopus didymus[1]

-

Eriodictyon glutinosum[2]

-

Medicago sativa (Alfalfa)[1]

-

Salix matsudana[1]

-

Thymus vulgaris (Common Thyme)[10]

-

Triticum durum (Hard Wheat)[10]

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve extraction with an appropriate solvent followed by chromatographic separation and spectroscopic identification.

Protocol 1: General Extraction and Isolation of this compound from Plant Material

This protocol is a generalized procedure based on methodologies described in the literature.[2][4][7]

1. Sample Preparation:

- Air-dry or freeze-dry the plant material (e.g., leaves, seeds) to remove moisture.

- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Solvent Selection: Methanol, ethanol, ethyl acetate, and acetonitrile are commonly used solvents for extracting flavonoids like this compound.[1][4][7] The choice of solvent will depend on the specific plant matrix. For defatting, a non-polar solvent like n-hexane can be used as a pre-extraction step, particularly for seeds.[4]

- Maceration: Immerse the powdered plant material in the selected solvent in a flask. Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).[7]

- Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used.

- Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

3. Fractionation and Purification:

- Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.[7]

- Column Chromatography: The this compound-rich fraction is subjected to column chromatography for further purification.

- Stationary Phase: Silica gel is a common choice.[2][4]

- Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or dichloromethane and acetone, is used to elute the compounds.[2][4]

- Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound by comparing with a standard.[2]

4. Crystallization:

- The purified fractions containing this compound are concentrated, and the compound is allowed to crystallize. Recrystallization may be necessary to obtain a high-purity product.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated HPLC method for the quantification of flavonoids.[5][11][12]

1. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of dilutions to create a calibration curve.

- Sample Solution: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

- Column: A C18 reverse-phase column is commonly used.[12]

- Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).[5][12]

- Flow Rate: A typical flow rate is around 1.0 mL/min.[12]

- Detection: A Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of this compound (around 345 nm) is used for detection.[5][13]

- Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C).

3. Analysis:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

- Inject the sample solutions and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation:

- The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1][14] It can inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38.[1][15]

Caption: this compound's inhibition of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and growth. This compound has been observed to inactivate this pathway in cancer cells, leading to reduced cell viability.[1][16]

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

NF-κB Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] It can prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.

Caption: Inhibition of the NF-κB pathway by this compound.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. This compound has been shown to modulate this pathway, affecting cell proliferation and differentiation.[14][17][18]

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Conclusion

This compound is a promising natural compound with a wide distribution in the plant kingdom and significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its mechanisms of action at the cellular level. Further research is warranted to fully elucidate its pharmacological profile and to develop this compound-based therapeutics for a range of human diseases.

References

- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Showing Compound this compound (FDB002579) - FooDB [foodb.ca]

- 11. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienggj.org [scienggj.org]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Discovery and Isolation of Chrysoeriol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol, a naturally occurring flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing both the foundational early methods and contemporary advanced techniques. The document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

I. A Historical Perspective: The Dawn of Flavonoid Chemistry

The story of this compound is intrinsically linked to the pioneering work on plant pigments in the late 19th century. While a definitive singular "discovery" of this compound as an isolated compound is not clearly documented in a single publication, the foundational research of British chemist Arthur George Perkin on the constituents of natural dyes laid the groundwork for its identification.

In 1896 , Perkin published a seminal paper in the Journal of the Chemical Society, Transactions titled "Luteolin. Part I."[1] This work focused on the primary yellow coloring agent of the weld plant (Reseda luteola), which has been used as a dye since ancient times.[2][3] While the main focus was on luteolin, these early investigations into the chemical makeup of weld also led to the identification of other, structurally related flavonoids present in smaller quantities. It is within this body of work on the flavonoid content of Reseda luteola that the existence of a methoxylated luteolin derivative, which would come to be known as this compound, was first systematically examined. This compound is, in fact, the 3'-methoxy derivative of luteolin.

The Pioneers of Flavonoid Chemistry

The late 19th and early 20th centuries were a period of intense research into the chemical structures of natural products. Chemists like A.G. Perkin meticulously worked to isolate and characterize compounds from various plant sources. Their methods, though rudimentary by today's standards, were groundbreaking for their time and relied on classical chemical techniques.

II. Experimental Protocols: From Historical to Modern Isolation

The methodologies for isolating this compound have evolved significantly from the late 19th century to the sophisticated techniques used today.

Historical Isolation Methodology (Circa 1896)

The following is a plausible reconstruction of the experimental protocol that would have been used by A.G. Perkin and his contemporaries for the isolation of flavonoids from Reseda luteola. This protocol is based on the general understanding of chemical techniques available at the time.

1. Extraction:

-

Dried and powdered aerial parts of Reseda luteola were subjected to exhaustive extraction with boiling ethanol or a mixture of ethanol and water. This was a common method for extracting polar compounds like flavonoid glycosides.

2. Hydrolysis:

-

The ethanolic extract, containing flavonoid glycosides, was then subjected to acid hydrolysis. This was typically achieved by boiling the extract with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. This step was crucial to cleave the sugar moieties from the flavonoid aglycones, including luteolin and this compound.

3. Fractional Crystallization and Precipitation:

-

After hydrolysis, the aqueous acidic solution was cooled, leading to the precipitation of the less soluble flavonoid aglycones.

-

The crude precipitate, a mixture of luteolin, apigenin, and this compound, was then subjected to a series of fractional crystallizations from different solvents, such as aqueous ethanol or acetic acid. This painstaking process exploited the slight differences in solubility of the flavonoids to achieve partial separation.

4. Characterization:

-

The purified crystals were characterized by their melting point, elemental analysis (to determine the empirical formula), and color reactions with various reagents (e.g., ferric chloride, lead acetate). These were the primary methods for identifying and differentiating compounds before the advent of spectroscopic techniques.

Modern Isolation and Purification Protocol

Contemporary methods offer significantly higher resolution, speed, and yield. The following protocol is a generalized representation of modern techniques for isolating this compound.

1. Plant Material and Extraction:

-

Air-dried and powdered plant material (e.g., leaves of Olea europaea) is extracted with a solvent such as methanol or ethanol at room temperature using maceration or ultrasonication to enhance efficiency.[4]

2. Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. Typically, the extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The this compound-rich fraction is then subjected to various chromatographic techniques for purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.[5]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC (RP-HPLC) with a C18 column is the method of choice. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

4. Structural Elucidation:

-

The purified this compound is unequivocally identified using a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the precise structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide the exact molecular weight and fragmentation patterns.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the flavonoid's chromophore system.

-

III. Quantitative Data on this compound Isolation

Quantitative data from the earliest isolation experiments are scarce in readily available literature. However, modern studies provide precise figures for yield and purity.

| Plant Source | Extraction Method | Fraction | Purification Method | Yield | Purity | Reference |

| Olea europaea (Olive leaves) | Maceration with ethyl acetate | Ethyl acetate | Column chromatography, TLC | 10 mg (from unspecified amount) | >95% (by NMR) | [4] |

| Capsicum chinense | Solvent partitioning | Chloroform | Open column chromatography | Not specified | >98% (by NMR) | [6] |

IV. Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.

Antioxidant Response Pathway (Nrf2)

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

V. Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a typical modern workflow for the isolation and analysis of this compound from a plant source.

Conclusion

The journey of this compound from a minor constituent in a historical natural dye to a molecule of significant pharmacological interest exemplifies the advancement of natural product chemistry. The pioneering work of early chemists like A.G. Perkin, armed with classical techniques, paved the way for modern scientists to isolate, characterize, and investigate the complex biological activities of this flavone. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers and drug development professionals with a thorough understanding of this compound's history and scientific context, thereby facilitating future research and therapeutic applications.

References

- 1. XXII.—Luteolin. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Isabel Weld Perkins - Wikipedia [en.wikipedia.org]

- 3. Stabilization of luteolins from weld (Reseda luteola L.) and sawwort (Serratula tinctoria L.) by microencapsulation for natural dyeing | International Society for Horticultural Science [ishs.org]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of Chrysoeriol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol is a naturally occurring flavone, a type of flavonoid, found in a variety of plants, including some medicinal herbs and dietary sources. Chemically, it is the 3'-methoxy derivative of luteolin. This document provides an in-depth overview of the physical and chemical properties of this compound, along with insights into its known signaling pathway interactions and common experimental methodologies.

Chemical and Physical Properties

This compound, with the IUPAC name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, possesses a range of distinct physicochemical properties that are crucial for its isolation, characterization, and application in research and drug development.[1][2][3] These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Yellow to Very Dark Yellow Solid | [4] |

| Molecular Formula | C₁₆H₁₂O₆ | [1][4] |

| Molecular Weight | 300.26 g/mol | [1] |

| Melting Point | 330 - 331 °C | [1] |

| Boiling Point | 574.3 ± 50.0 °C (Predicted) | [4] |

| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [4] |

Solubility

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [5][6] |

| Dimethylformamide (DMF) | 30 mg/mL | [5][6] |

| Methanol | Slightly Soluble (Heated and Sonicated) | [4] |

| Ethanol | Slightly Soluble | [5][6] |

Spectroscopic Data

| λmax (nm) | Reference |

| 244, 269, 345 | [5][6] |

¹H NMR (400 MHz, Methanol-d4) δ (ppm) [4]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 7.41 | dd | 9.0, 2.3 | H-6' |

| 7.40 | d | 2.3 | H-2' |

| 6.92 | d | 9.0 | H-5' |

| 6.56 | s | H-3 | |

| 6.46 | d | 2.1 | H-8 |

| 6.23 | d | 2.1 | H-6 |

| 3.71 | s | -OCH₃ |

¹³C NMR (100 MHz, Methanol-d4) δ (ppm) [4]

| Chemical Shift (ppm) | Assignment |

| 182.5 | C-4 |

| 164.9 | C-2 |

| 164.6 | C-5 |

| 161.8 | C-7 |

| 158.0 | C-9 |

| 149.6 | C-4' |

| 145.6 | C-3' |

| 122.3 | C-1' |

| 118.9 | C-6' |

| 115.4 | C-5' |

| 112.8 | C-2' |

| 103.9 | C-10 |

| 102.5 | C-3 |

| 98.7 | C-6 |

| 93.6 | C-8 |

| 53.7 | -OCH₃ |

The fragmentation of this compound in negative ion mode MS/MS typically shows a molecular ion [M-H]⁻ at m/z 299.05.[1]

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from plant material involves the following steps. It is important to note that specific parameters may need to be optimized depending on the plant source.

Methodology:

-

Maceration: The dried and powdered plant material is soaked in a solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) to extract the flavonoids.[7]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is typically enriched in the ethyl acetate fraction.[8]

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the different components.[8]

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may be further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of flavonoids like this compound is outlined below.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of flavonoids.[10][11]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as water with a small percentage of acid (e.g., acetic acid or formic acid) as solvent A, and an organic solvent like methanol or acetonitrile as solvent B.[10]

-

Detection: this compound can be detected at its maximum absorbance wavelengths (λmax), such as 345 nm.[5]

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure this compound standard.

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF-κB Signaling Pathway

This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[12]

MAPK Signaling Pathway

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[13]

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[14][15][16]

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with a summary of common experimental protocols and its interactions with key cellular signaling pathways. The presented data and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Review of Chrysoeriol's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates. This compound has demonstrated promising therapeutic potential in several areas, including oncology, inflammation, oxidative stress, and neurodegenerative diseases.[1][2] This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anticancer Activities

This compound exerts significant anticancer effects across a range of cancer cell lines through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values indicating its potency against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 15 | [3] |

| A549 | Human Lung Cancer | 16.95 | [1] |

| C6 | Rat Glioma | Not specified, but demonstrated significant decrease in cell viability | [4] |

| HL-60 | Human Leukemia | Not specified, but exhibited cytotoxic potential | [1] |

| MRC-5 | Normal Lung Fibroblast | 93 | [1][3] |

Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components of this pathway, this compound induces apoptosis in cancer cells.[4]

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is also a target of this compound. In A549 lung cancer cells, this compound was found to inhibit the phosphorylation of p38 and ERK1/2, leading to decreased cell migration and invasion.[1]

Experimental Protocol: MTT Assay for Cytotoxicity in A549 Cells

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.[3][5]

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the cells with this compound for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activities

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][7][8]

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line/Model | Inflammatory Stimulus | Inhibited Mediator | Effective Concentration | Reference |

| RAW 264.7 Macrophages | LPS | PGE2 Production | Dose-dependent | [6][7][8] |

| RAW 264.7 Macrophages | LPS | COX-2 Expression | Dose-dependent | [6][7][8] |

| RAW 264.7 Macrophages | LPS | NO Production | Not specified, but demonstrated | [6] |

| TPA-induced mouse ear edema | TPA | Ear edema | Not specified, but demonstrated | [9] |

Key Signaling Pathways in Anti-inflammatory Activity

TLR4/MyD88/NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by targeting the TLR4/MyD88/NF-κB signaling cascade. It achieves this by inhibiting the activation of TLR4 and MyD88, which in turn prevents the phosphorylation and activation of NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory genes like COX-2.[6][7][8]

Caption: this compound inhibits inflammation via the TLR4/MyD88/NF-κB pathway.

Experimental Protocol: Western Blot for NF-κB Activation

This protocol outlines the general steps for assessing the effect of this compound on the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[6][7][8]

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antioxidant Activities

This compound is a potent antioxidant that can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[10][11][12]

Quantitative Data: Radical Scavenging Activity

| Assay | IC50 (µg/mL) | Reference |

| DPPH | Not specified, but demonstrated activity | [1] |

| ABTS | Not specified, but demonstrated activity | [1] |

Note: Specific IC50 values for DPPH and ABTS assays for this compound were not consistently found in the provided search results, though its antioxidant activity is well-documented.

Key Signaling Pathway in Antioxidant Activity

Keap1-Nrf2-ARE Pathway: this compound activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[10][11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13][[“]][15][16]

Caption: this compound enhances antioxidant defense by activating the Nrf2 pathway.

Experimental Protocol: Nrf2 Nuclear Translocation via Western Blot

This protocol describes the general steps to assess the effect of this compound on Nrf2 nuclear translocation.[13][17][18][19]

-

Cell Culture and Treatment: Culture cells (e.g., ARPE-19) and treat with this compound for a specified time.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

Western Blotting: Perform Western blotting as described in section 2.3, using primary antibodies against Nrf2. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.

-

Analysis: Quantify the band intensity of Nrf2 in the nuclear fraction and compare it to the control to determine the extent of nuclear translocation.

Neuroprotective Activities

This compound has shown potential as a neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage in models of cerebral ischemia.[4]

Quantitative Data: In Vivo Neuroprotection

A study on a rat model of middle cerebral artery occlusion (MCAO) demonstrated that this compound administration:

-

Promoted recovery from neurological deficits.[4]

-

Reduced the area of ischemia.[4]

-

Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]

-

Regulated oxidative stress markers (reduced malondialdehyde, increased superoxide dismutase and glutathione).[4]

-

Reduced neuronal apoptosis.[4]

Key Signaling Pathway in Neuroprotection

Wnt/β-catenin Pathway: The neuroprotective effects of this compound in the MCAO rat model were found to be mediated by the Wnt/β-catenin signaling pathway.[4] Activation of this pathway is crucial for neuronal survival and growth.

Conclusion

This compound is a multifaceted flavonoid with a broad spectrum of biological activities that hold significant promise for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores its potential as a lead compound in drug discovery. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental methodologies, to facilitate further research and development in this exciting field. Continued investigation into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to translate its therapeutic potential into clinical applications.

References

- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phcog.com [phcog.com]

- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mellab-inha.github.io [mellab-inha.github.io]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Pharmacological Properties of Chrysoeriol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Chemically classified as a 3'-O-methoxy derivative of luteolin, this compound is found in a variety of medicinal plants and dietary sources.[1] Extensive in vitro and in vivo studies have demonstrated its potential as a therapeutic agent, exhibiting a wide range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities

This compound's therapeutic potential stems from its ability to modulate multiple cellular processes and signaling pathways. The primary pharmacological activities are summarized below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[3]

Quantitative Data: Anti-inflammatory Activity of this compound

| Compound | Assay | Cell Line/Model | IC50 Value | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.1 µM | [2] |

| This compound | Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | - | [2] |

| This compound | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[5]

-

-

Griess Reagent Preparation:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Assay Procedure:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.[6]

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems.[2][7]

Quantitative Data: Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | IC50 Value/Activity | Reference |

| This compound | DPPH Radical Scavenging | Potent activity | [2] |

| This compound-6-O-acetyl-4'-beta-D-glucoside | DPPH Radical Scavenging | More efficient scavenger than this compound | [8] |

| This compound | Lipid Peroxidation Inhibition | Better protecting effect than its glycoside | [8] |

| This compound-6-O-acetyl-4'-beta-D-glucoside | Xanthine/Xanthine Oxidase Inhibition | More effective than this compound | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound, its derivatives, or a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Anti-cancer Activity

This compound has shown promising anti-cancer effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation and migration.[1]

Quantitative Data: Anti-cancer Activity of this compound

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | A549 | Human Lung Cancer | 15 µM | [1] |

| This compound | MRC-5 (normal cells) | - | 93 µM | [1] |

| This compound | HeLa | Cervical Cancer | 14.2 µM | [9] |

| This compound | U937 | Leukemia | 16 µM | [9] |

| This compound | KYSE-510 | Esophageal Squamous Carcinoma | 63 µM | [9] |

| This compound | U87-MG | Malignant Glioma | ~100 µM | [9] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

-

Cell Lysis:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells using a specific lysis buffer provided in a commercial kit.

-

-

Caspase Activity Measurement:

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of neurological disorders, suggesting its potential in the treatment of diseases like Parkinson's and stroke.[2][5]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, leading to the induction of apoptosis in cancer cells.[1]

MAPK Signaling Pathway

This compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in inflammation and cancer progression.[4][11]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, crucial for cell fate and development, has also been identified as a target of this compound, particularly in the context of its neuroprotective effects.[5][12]

Experimental Workflows

The following diagram illustrates a general workflow for investigating the pharmacological properties of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted pharmacological properties. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration underscores their potential for the development of novel therapeutics. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic applications of these valuable compounds. Further research is warranted to fully elucidate the structure-activity relationships of various this compound derivatives and to translate the promising preclinical findings into clinical applications.

References

- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of O-glycosilation on the antioxidant activity and free radical reactions of a plant flavonoid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 9. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Chrysoeriol: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a methoxy derivative of luteolin, its chemical structure underpins its biological functions, including its well-documented anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by a comprehensive summary of its physicochemical and spectral data. Furthermore, this document outlines detailed experimental protocols for its extraction, isolation, and characterization. A significant focus is placed on its molecular mechanisms of action, with a detailed visualization of its interaction with the NF-κB and JAK/STAT signaling pathways, and its biosynthetic origins, all rendered using the DOT language for precise graphical representation.

Chemical Structure and Identification

This compound is systematically named 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. It belongs to the flavone subclass of flavonoids and is structurally characterized by a C6-C3-C6 backbone. The molecule consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 7 of the A ring, and a hydroxyl group at position 4' and a methoxy group at position 3' of the B ring. This specific arrangement of functional groups is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1] |

| Synonyms | 3'-Methoxyapigenin, Luteolin 3'-methyl ether, 4',5,7-Trihydroxy-3'-methoxyflavone[1] |

| Molecular Formula | C₁₆H₁₂O₆[1] |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[1] |

| InChI Key | SCZVLDHREVKTSH-UHFFFAOYSA-N[1] |

| CAS Number | 491-71-4[1] |

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound, providing essential data for researchers and drug development professionals.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 300.26 g/mol | [1] |

| Appearance | Yellow to Very Dark Yellow Solid | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 574.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.49 ± 0.40 | [3] |

| LogP (Estimated) | 2.229 | [3] |

| Solubility | DMSO (~20 mg/mL), DMF (~30 mg/mL), Methanol (Slightly, enhanced by heating and sonication), Ethanol (Slightly) | [1][2][3] |

Table 2.2: Spectral Data

| Technique | Data | Source |

| UV-Vis (λmax in Methanol) | 244, 269, 345 nm | [1] |

| ¹H-NMR (400 MHz, Methanol-d₄) δ (ppm) | 7.41 (dd, J = 9.0, 2.3 Hz, 1H), 7.40 (d, J = 2.3 Hz, 1H), 6.92 (d, J = 9.0 Hz, 1H), 6.56 (s, 1H), 6.46 (d, J = 2.1 Hz, 1H), 6.23 (d, J = 2.1 Hz, 1H), 3.71 (s, 3H) | [4] |

| ¹³C-NMR (100 MHz, Methanol-d₄) δ (ppm) | 182.5 (C-4), 164.9 (C-7), 164.7 (C-2), 161.8 (C-5), 158.0 (C-9), 149.6 (C-3'), 145.6 (C-4'), 122.3 (C-1'), 118.9 (C-6'), 115.4 (C-5'), 112.8 (C-2'), 103.9 (C-10), 102.5 (C-3), 98.7 (C-6), 93.6 (C-8), 55.0 (-OCH₃) | [4] |

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites. The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone luteolin, which is then methylated to yield this compound.

The key enzymes involved in this pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), Flavone Synthase (FNS), and O-Methyltransferase (OMT).[5] The final step, the methylation of the 3'-hydroxyl group of luteolin, is catalyzed by a specific O-methyltransferase, leading to the formation of this compound.[6][7]

Experimental Protocols

Extraction and Isolation from Plant Material (e.g., Olive Leaves)

This protocol is a synthesized methodology based on established procedures for flavonoid extraction and isolation.

-

Maceration :

-

Air-dry and grind the plant material (e.g., olive leaves) into a fine powder.

-

Macerate the powdered material in methanol (or another suitable solvent like ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC). This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography :

-

Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.

-

Load the concentrated ethyl acetate fraction onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

-

Collect the eluting fractions in separate test tubes and monitor them by TLC.

-

Combine the fractions that show a pure spot corresponding to a this compound standard.

-

-

Purification :

-

The combined fractions can be further purified by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

-

Analytical Characterization

-

System : HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be starting with 95% A, decreasing to 5% A over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 345 nm.

-

Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like methanol and filter through a 0.45 µm syringe filter before injection.

-

Quantification : Use a calibration curve prepared with a certified this compound standard.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments : Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

-

Data Processing : Process the spectra using appropriate software and compare the chemical shifts and coupling constants with literature values for this compound.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.

-

Analysis Mode : Can be run in both positive and negative ion modes to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

-

Tandem MS (MS/MS) : Perform fragmentation of the parent ion to obtain structural information and confirm the identity of the compound. The fragmentation pattern of this compound will show characteristic losses of small molecules like CO, H₂O, and methyl groups.

Molecular Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade through MyD88 and the activation of PI3K/Akt and IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and degradation. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits this pathway by downregulating the activation of TLR4 and MyD88, and by inhibiting the phosphorylation of Akt and the p65 subunit of NF-κB.[4][8] This ultimately prevents the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[1]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation and cell proliferation. This compound has been demonstrated to effectively inhibit this pathway.

Upon cytokine binding to its receptor, JAKs (such as JAK2) are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1. This compound inhibits the JAK/STAT pathway by suppressing the phosphorylation of JAK2 (at Tyr1007/1008) and STAT3 (at Tyr705).[1][6] Some evidence also suggests that this compound can inhibit Src, an upstream kinase of STAT3, further contributing to the downregulation of this pathway.[2] This inhibition leads to reduced nuclear translocation of STAT3 and decreased expression of its target genes, thereby suppressing cell hyperproliferation and inducing apoptosis.[6]

Conclusion

This compound presents a compelling profile for researchers, scientists, and drug development professionals. Its well-defined chemical structure, characterized by a specific pattern of hydroxylation and methoxylation, is the foundation of its significant biological activities. The provided quantitative data and detailed experimental protocols offer a practical framework for its study and application. Furthermore, the elucidation of its inhibitory mechanisms on the NF-κB and JAK/STAT signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource to facilitate further research and development of this compound as a lead compound in modern drug discovery.

References

- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Nicotiana benthamiana for this compound production using synthetic biology approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Chrysoeriol: A Technical Guide to its General Health Benefits and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysoeriol, a naturally occurring flavone found in various medicinal plants and dietary sources, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's health benefits, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the complex signaling pathways and experimental workflows involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound (4′,5,7-trihydroxy-3′-methoxyflavone) is a flavonoid structurally related to luteolin.[2] It is present in a variety of natural sources, including Coronopus didymus, Capsicum species, and Medicago sativa.[1] Numerous studies have demonstrated its broad spectrum of pharmacological effects, attributing these to its potent antioxidant and signaling molecule modulatory activities.[1][2] This guide will systematically explore the scientific evidence supporting the health benefits of this compound, providing the detailed technical information necessary for further research and development.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is fundamental to many of its other health benefits.[1] Its antioxidant capacity is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant systems.[1]

Quantitative Data on Antioxidant Activity

| Assay Type | Source/Model | Key Findings | Reference |

| DPPH Radical Scavenging | Coronopus didymus extract | Potent free radical scavenging activity demonstrated. | [1] |

| Xanthine/Xanthine Oxidase Inhibition | In vitro enzymatic assay | This compound effectively inhibits the production of superoxide anions. | [1] |

| H₂O₂-induced Oxidative Stress | ARPE-19 cells | Pre-treatment with this compound (2.5-5 µM) significantly reduced ROS generation. | [1] |

| Lipid Peroxidation Inhibition | γ-radiation, Fe(III), Fe(II) induced | This compound showed a better protective effect against lipid peroxidation than its glycoside. | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a representative method for assessing the free radical scavenging activity of this compound.

-

Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

-

Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Signaling Pathway: Nrf2 Activation

This compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1]

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[1][2]

Quantitative Data on Anti-inflammatory Activity

| Assay Type | Cell Line/Model | Key Findings | Reference |

| NO Production Inhibition | RAW 264.7 macrophages | IC50 of 3.1 µM for inhibition of NO production. | [1] |

| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Significantly attenuated COX-2 expression. | [4] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | TPA-induced mouse ear inflammation | Reduced protein and mRNA levels of pro-inflammatory cytokines. | [2] |

| NF-κB and STAT3 Phosphorylation | TPA-induced mouse ear inflammation | Suppressed the phosphorylation of p65 (Ser536) and STAT3 (Tyr705). | [2] |

Experimental Protocol: Western Blot for COX-2 Expression

This protocol outlines a general procedure for assessing the effect of this compound on protein expression.

-

Cell Culture and Treatment : Culture RAW 264.7 cells and treat with this compound at various concentrations for a specified time, followed by stimulation with lipopolysaccharide (LPS).

-

Protein Extraction : Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB and MAPK signaling pathways.[4]

Anticancer Properties

This compound has demonstrated significant anticancer effects in various cancer cell lines and in vivo models.[1]

Quantitative Data on Anticancer Activity

| Cancer Type | Cell Line | Key Findings | Reference |

| Lung Cancer | A549 | IC50 = 15 µM; Induced autophagy and G0/G1 cell cycle arrest. | [1] |

| Breast Cancer | MCF-7 | Inhibited TNFα-induced CYP19 expression. | [5] |

| Glioma | C6 | Synergistically induced apoptosis with TRAIL. | [6] |

| In vivo Xenograft | A549 cells in mice | Inhibited tumor growth at a dosage of 50 mg/kg. | [1] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow: In Vitro Anticancer Evaluation

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of neurological diseases.[7]

Quantitative Data on Neuroprotective Activity

| Model | Key Findings | Reference |

| Cerebral Ischemia (MCAO rat model) | Reduced infarct volume and improved neurological deficit scores. | [7] |

| Oxidative Stress in Neurons | Modulated GSH, SOD, and MDA levels. | [7] |

| Neuronal Apoptosis | Reduced caspase-3 activity and neuronal apoptosis. | [8] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used in vivo model for studying stroke and the neuroprotective effects of compounds like this compound.

-

Animal Preparation : Anesthetize adult male Sprague-Dawley rats.

-